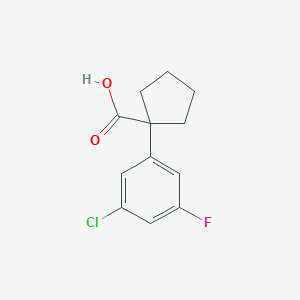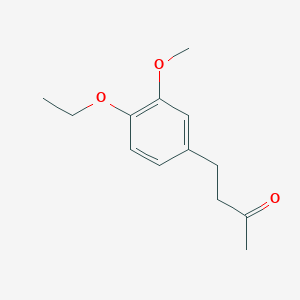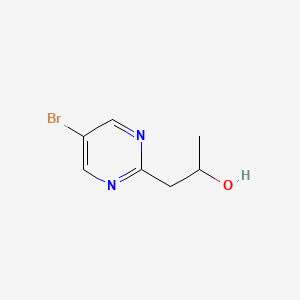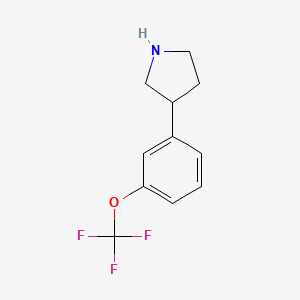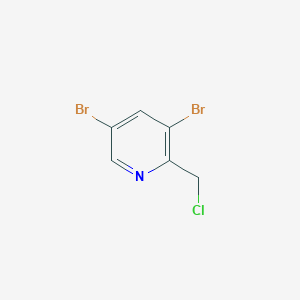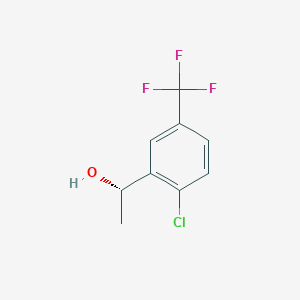
(S)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. This compound features a phenyl ring substituted with a chlorine atom and a trifluoromethyl group, along with an ethan-1-ol moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution techniques, such as using chiral chromatography or enzymatic resolution, to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts and advanced separation techniques ensures the high enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: 2-Chloro-5-(trifluoromethyl)benzaldehyde or 2-chloro-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Chloro-5-(trifluoromethyl)ethylbenzene.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-Chloro-5-(trifluoromethyl)benzyl alcohol: Lacks the chiral center but has similar substituents on the phenyl ring.
2-Chloro-5-(trifluoromethyl)phenylacetic acid: Contains a carboxylic acid group instead of an alcohol.
Uniqueness
(S)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, biological activity, and interaction with chiral environments, making it valuable in asymmetric synthesis and pharmaceutical research.
Properties
Molecular Formula |
C9H8ClF3O |
|---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8ClF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3/t5-/m0/s1 |
InChI Key |
YCEDBTWVDGJDIF-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)C(F)(F)F)Cl)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




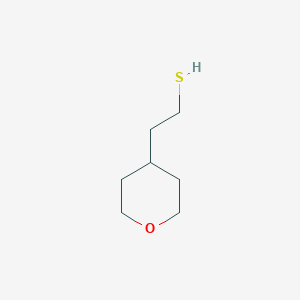
![Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13605722.png)
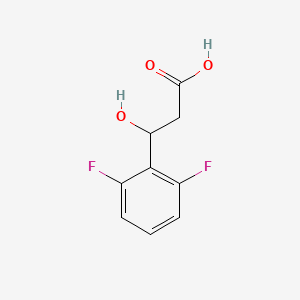
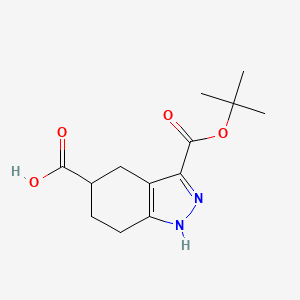
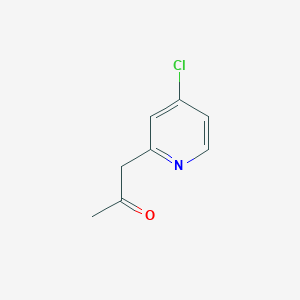

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)
